molecular formula C18H17NO B8734620 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 116526-33-1

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B8734620
CAS No.: 116526-33-1
M. Wt: 263.3 g/mol
InChI Key: XQDLEVXUPWCFGW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole is a useful research compound. Its molecular formula is C18H17NO and its molecular weight is 263.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

116526-33-1

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C18H17NO/c1-20-14-8-6-12(7-9-14)13-10-16-15-4-2-3-5-17(15)19-18(16)11-13/h2-9,13,19H,10-11H2,1H3

InChI Key

XQDLEVXUPWCFGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(4-methoxyphenyl)-1-cyclopentanone (15.22 g) and phenyl hydrazine hydrochloride (11.57 g) in glacial acetic acid (112 ml) under nitrogen was stirred magnetically and slowly heated to 90° with a heating mantle. A white precipitate, which formed at approximately 60°, dissolved to give a red solution as the temperature rose exothermically to 110°. As soon as the solid had dissolved, the heating mantle was removed and the temperature allowed to return to 90° for 1 hr. The cooled solution was poured into 400 ml of water. After refrigeration, the supernatant liquid was filtered. The filter pad and residual material were dissolved in chloroform and the solution was washed with saturated sodium bicarbonate solution. The dried (MgSO4) solution was evaporated to a syrup which was subjected to an oil pump vacuum; wt. 19.4 g (92%). This material was chromatographed on a column (60×7.6 cm) of silica gel prepacked in chloroform. Elution with chloroform afforded a mixture of the titled product and 1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-cyclopent[b]indole in a ratio of 3:2 as determined by a reverse phase HPLC system (see Example 2). After solvent removal the residual syrup was coevaporated with acetonitrile to give 11.90 g (56.5%) of a red syrup which began to crystallize on standing. Crystallization from acetonitrile-water (seeding) gave crude product; wt. 5.25 g (24.9%), mp=107°-109°. Recrystallization from acetonitrile-water gave the titled product as pale yellow crystals, wt. 4.39 g, mp=109°-111°.
Name
1,2,3,4-tetrahydro-1-(4-methoxyphenyl)-cyclopent[b]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.22 g
Type
reactant
Reaction Step Two
Quantity
11.57 g
Type
reactant
Reaction Step Two
Quantity
112 mL
Type
solvent
Reaction Step Two

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